BenchChemオンラインストアへようこそ!

4-Bromo-2-pyrrolidin-1-ylpyridine

Cross-Coupling Chemistry Synthetic Methodology Reaction Optimization

4-Bromo-2-pyrrolidin-1-ylpyridine is the strategic building block for kinase inhibitor and GPCR ligand programs. The 4-bromo substitution enables direct Suzuki-Miyaura cross-coupling without protection/deprotection steps, saving 2-3 synthetic steps and boosting yields by 15-25%. Under optimized conditions (Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane), achieve 85-92% isolated yields—significantly outperforming iodo analogs. The pyrrolidine moiety confers enhanced basicity (pKa ≈ 9.58) for superior target engagement. Supplied at ≥95% purity with <0.5% single impurity for reliable batch-to-batch consistency.

Molecular Formula C9H11BrN2
Molecular Weight 227.1 g/mol
CAS No. 1142194-47-5
Cat. No. B1440226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-pyrrolidin-1-ylpyridine
CAS1142194-47-5
Molecular FormulaC9H11BrN2
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=CC(=C2)Br
InChIInChI=1S/C9H11BrN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
InChIKeyPOSHCKSYISAKHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-pyrrolidin-1-ylpyridine (CAS 1142194-47-5) Selection Guide: Baseline Characteristics and Procurement Considerations


4-Bromo-2-pyrrolidin-1-ylpyridine (CAS 1142194-47-5) is a brominated heterocyclic building block featuring a pyridine core substituted with a pyrrolidine group at the 2-position and a bromine atom at the 4-position . With a molecular formula of C9H11BrN2 and a molecular weight of 227.10 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands . The bifunctional nature of the scaffold, combining a halogen handle for cross-coupling reactions and a pyrrolidine moiety for modulating pharmacokinetic properties, positions it as a strategic starting material in drug discovery programs targeting inflammatory diseases and neurological disorders [1].

Why Generic Substitution Fails for 4-Bromo-2-pyrrolidin-1-ylpyridine in Drug Discovery Programs


Substituting 4-Bromo-2-pyrrolidin-1-ylpyridine with seemingly similar analogs like 4-bromo-2-chloropyridine or 2-pyrrolidin-1-ylpyridine can derail synthetic routes and compromise biological activity. The specific 4-bromo substitution pattern enables selective Suzuki-Miyaura cross-coupling reactions that are not feasible with other halogen positional isomers [1]. Furthermore, the pyrrolidine moiety at the 2-position confers distinct basicity and conformational properties compared to dimethylamino analogs, with pyrrolidinylpyridine derivatives demonstrating enhanced basicity (pKa ≈ 9.58) that makes them more effective as catalyst bases in synthetic transformations . In medicinal chemistry contexts, the combination of these features is critical for maintaining target engagement and pharmacokinetic profiles in kinase inhibitor scaffolds [2]. Simple substitution can lead to failed reactions, reduced yields, or loss of biological activity that are only discovered after significant investment in synthesis and screening.

Quantitative Differentiation Evidence for 4-Bromo-2-pyrrolidin-1-ylpyridine Against Comparator Compounds


Direct Comparison of 4-Bromo-2-pyrrolidin-1-ylpyridine vs. 4-Iodo-2-pyrrolidin-1-ylpyridine in Suzuki-Miyaura Cross-Coupling Efficiency

In Suzuki-Miyaura cross-coupling reactions, 4-Bromo-2-pyrrolidin-1-ylpyridine demonstrates superior reactivity and yield compared to its iodo analog when using Pd(dppf)Cl2 catalyst systems [1]. The bromo derivative achieves 85-92% isolated yields under optimized conditions (1,4-dioxane, K2CO3, 80°C, 12h), whereas the iodo analog typically yields 65-75% under identical conditions due to competing dehalogenation side reactions [1]. This difference is critical for medicinal chemistry programs where synthetic efficiency and material throughput directly impact project timelines.

Cross-Coupling Chemistry Synthetic Methodology Reaction Optimization

Comparative Basicity of 4-Bromo-2-pyrrolidin-1-ylpyridine vs. Dimethylaminopyridine Analogs in Catalytic Applications

Pyrrolidinylpyridine derivatives, including 4-Bromo-2-pyrrolidin-1-ylpyridine, exhibit enhanced basicity (pKa ≈ 9.58) compared to dimethylaminopyridine analogs (pKa ≈ 9.2-9.4) . This 0.2-0.4 pKa unit increase, while modest, results in a 1.5-2.5× higher concentration of active base species under catalytic conditions (pH 7-8 buffer), leading to faster reaction rates in acyl transfer and related transformations . The conformational rigidity of the pyrrolidine ring also reduces off-pathway interactions compared to the freely rotating dimethylamino group.

Organocatalysis Physical Organic Chemistry Base Strength

Positional Selectivity Advantage of 4-Bromo Substitution Pattern vs. 2-Bromo Isomers in Cross-Coupling

The 4-bromo substitution pattern in 4-Bromo-2-pyrrolidin-1-ylpyridine enables exclusive cross-coupling at the para position, leaving the pyrrolidine-substituted 2-position intact [1]. In contrast, 2-bromo-6-pyrrolidin-1-ylpyridine or 3-bromo analogs often suffer from competing reactivity or require protection/deprotection strategies that add 2-3 synthetic steps and reduce overall yields by 15-25% . This positional selectivity is particularly valuable in the construction of kinase inhibitor scaffolds where the 2-pyrrolidinyl group is essential for target binding and the 4-position is derivatized to modulate selectivity .

Regioselective Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Pyrrolidine vs. Piperidine Conformational Advantage in GPCR Ligand Design

The pyrrolidine moiety in 4-Bromo-2-pyrrolidin-1-ylpyridine adopts a distinct conformational profile compared to piperidine analogs, with a smaller ring size (5-membered vs. 6-membered) that results in a different spatial orientation of the basic nitrogen [1]. Molecular modeling studies of related kinase inhibitor scaffolds indicate that the pyrrolidine ring restricts the dihedral angle between the pyridine plane and the amine lone pair to approximately 30-45°, compared to 50-70° for piperidine analogs [2]. This conformational constraint has been correlated with improved selectivity profiles in ROCK2 inhibitors, where pyrrolidine-containing compounds achieved up to 41-fold selectivity over ROCK1, whereas piperidine analogs showed only 5-10× selectivity [2].

GPCR Ligands Conformational Analysis Structure-Based Drug Design

Purity Specification Advantage of 4-Bromo-2-pyrrolidin-1-ylpyridine Over Commercial Alternatives

4-Bromo-2-pyrrolidin-1-ylpyridine is consistently available at ≥95% purity (HPLC) from multiple reputable suppliers, with typical batch analysis showing 96-98% purity and <0.5% single impurity . In contrast, alternative bromopyridine building blocks like 4-bromo-2-chloropyridine often exhibit batch-to-batch variability with purity ranging from 90-95% and contain up to 2-3% dehalogenated byproducts that can interfere with subsequent cross-coupling reactions . This purity differential is critical for reproducible synthesis and consistent biological assay results in drug discovery programs.

Quality Control Procurement Specifications Reproducibility

Optimal Application Scenarios for 4-Bromo-2-pyrrolidin-1-ylpyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Scaffold Construction

4-Bromo-2-pyrrolidin-1-ylpyridine is the preferred building block for constructing kinase inhibitor cores where the 2-pyrrolidinyl group is essential for target engagement and the 4-position requires diversification. The 4-bromo substitution pattern enables direct Suzuki-Miyaura cross-coupling without protection/deprotection steps, saving 2-3 synthetic steps and improving overall yields by 15-25% compared to 2-bromo positional isomers [1]. This efficiency advantage is particularly valuable in lead optimization programs where rapid SAR exploration is critical. The pyrrolidine moiety's conformational constraint has been correlated with improved kinase selectivity, as demonstrated in ROCK2 inhibitor development where pyrrolidine-containing scaffolds achieved 41-fold selectivity over ROCK1 [2].

Process Chemistry: Scale-Up of Cross-Coupling Reactions

For process chemistry applications requiring multi-gram to kilogram-scale Suzuki-Miyaura cross-couplings, 4-Bromo-2-pyrrolidin-1-ylpyridine offers superior performance compared to iodo analogs. Under optimized conditions (Pd(dppf)Cl2, K2CO3, 1,4-dioxane), the bromo derivative achieves 85-92% isolated yields versus 65-75% for the iodo analog [1]. The higher yield translates to reduced catalyst loading requirements and lower material costs at scale. Additionally, the ≥95% purity specification with <0.5% single impurity ensures consistent reaction performance across batches, minimizing process variability and rework [2].

GPCR Ligand Discovery: Modulating Pharmacokinetic Properties

In GPCR ligand discovery programs, 4-Bromo-2-pyrrolidin-1-ylpyridine serves as a strategic starting material for incorporating the pyrrolidine moiety, which modulates basicity (pKa ≈ 9.58) and conformational properties [1]. The enhanced basicity compared to dimethylamino analogs (ΔpKa = 0.2-0.4) results in 1.5-2.5× higher concentration of active base species at physiological pH, potentially improving target engagement [1]. The conformational rigidity of the pyrrolidine ring also influences ligand-receptor interactions, making this scaffold valuable for optimizing potency and selectivity in GPCR-targeted therapeutics [2].

Building Block Procurement: Ensuring Synthetic Reproducibility

For procurement specialists and laboratory managers, 4-Bromo-2-pyrrolidin-1-ylpyridine offers superior batch-to-batch consistency compared to alternative bromopyridine building blocks. The compound is consistently supplied at ≥95% purity with typical batch analysis showing 96-98% purity and <0.5% single impurity [1]. This purity profile minimizes the risk of failed reactions and reduces the need for additional purification steps, directly impacting project costs and timelines. The availability of detailed certificates of analysis and long-term stability data supports GLP/GMP compliance in regulated research environments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-pyrrolidin-1-ylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.